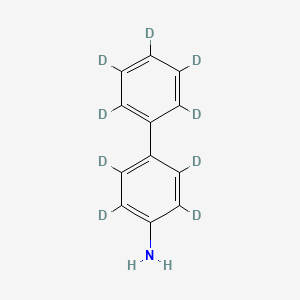

4-Aminobiphenyl-d9

Description

The exact mass of the compound 4-Aminobiphenyl D9 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVOXQPQNTYEKQ-LOIXRAQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])N)[2H])[2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344298-96-0 | |

| Record name | 344298-96-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of 4-Aminobiphenyl-d9 in Modern Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobiphenyl (4-ABP) is a well-established human carcinogen, primarily associated with an increased risk of bladder cancer. Exposure to this aromatic amine can occur through various sources, including tobacco smoke, certain industrial processes, and as a contaminant in some dyes. In the realm of toxicology and drug development, the accurate quantification of 4-ABP in biological matrices is paramount for assessing exposure levels, understanding its metabolic fate, and evaluating the efficacy of potential chemopreventive agents. This technical guide delves into the critical role of 4-Aminobiphenyl-d9 (4-ABP-d9) in facilitating precise and reliable measurement of 4-ABP in research settings.

Core Application: Isotope Dilution Mass Spectrometry

This compound is a deuterated analog of 4-ABP, meaning that nine hydrogen atoms in its structure have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for use in isotope dilution mass spectrometry (IDMS), a gold-standard analytical technique for quantitative analysis.

The fundamental principle of using 4-ABP-d9 as an internal standard lies in its chemical near-identity to the non-labeled analyte (4-ABP). Both compounds exhibit virtually identical chemical and physical properties, leading to similar behavior during sample preparation (extraction, derivatization) and chromatographic separation. However, due to the mass difference imparted by the deuterium atoms, they are readily distinguishable by a mass spectrometer.

By adding a known amount of 4-ABP-d9 to a sample at the earliest stage of analysis, any loss of the target analyte (4-ABP) during the experimental workflow is mirrored by a proportional loss of the internal standard. The mass spectrometer measures the ratio of the signal from 4-ABP to that of 4-ABP-d9. This ratio is then used to calculate the exact concentration of 4-ABP in the original sample, effectively correcting for variations in sample recovery and instrument response. This approach significantly enhances the accuracy and precision of quantification.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the analysis of 4-Aminobiphenyl using this compound as an internal standard, based on typical mass spectrometry applications.

| Parameter | 4-Aminobiphenyl (4-ABP) | This compound (4-ABP-d9) | Reference / Note |

| Molecular Weight ( g/mol ) | 169.23 | 178.28 | Isotopic enrichment of 4-ABP-d9 is typically ≥98 atom % D. |

| Typical Internal Standard Spiking Concentration | N/A | Varies by study; often in the low ng/mL or pg/mL range depending on the expected analyte concentration. | A consistent amount is added to all samples, calibrators, and quality controls. |

| Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization (Pentafluoropropionic Anhydride - PFPA) | The derivatization increases volatility and introduces a fluorinated tag for sensitive detection. | ||

| m/z of Derivatized Molecular Ion | 315 | 324 | Represents the [M]+ of the N-pentafluoropropionyl derivative. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Multiple Reaction Monitoring (MRM) Transitions | These transitions are highly specific and need to be optimized for the instrument used. The values below are representative. | ||

| Precursor Ion (Q1) m/z | 170.1 | 179.1 | Represents the protonated molecule [M+H]+. |

| Product Ion (Q3) m/z (Quantifier) | 152.1 | 160.1 | A characteristic fragment ion used for quantification. |

| Product Ion (Q3) m/z (Qualifier) | 128.1 | 136.1 | A second fragment ion used for confirmation of identity. |

| Limit of Detection (LOD) | Can reach low pg/mL to fg/mL levels depending on the matrix and instrumentation. | N/A | Isotope dilution methods enable very low detection limits.[1] |

Experimental Protocols

Representative Protocol for Quantification of 4-ABP in Urine by GC-MS

This protocol is a composite of methodologies frequently described in the literature for the analysis of 4-ABP in biological samples.[2][3][4]

1. Sample Preparation and Hydrolysis: a. To a 1 mL urine sample in a glass tube, add a known amount of this compound solution (e.g., 10 µL of a 100 ng/mL solution in methanol). b. Add 1 mL of concentrated hydrochloric acid (HCl). c. Cap the tube tightly and heat at 90°C for 2 hours to hydrolyze any conjugated metabolites of 4-ABP. d. Cool the sample to room temperature.

2. Extraction: a. Neutralize the sample by the dropwise addition of concentrated sodium hydroxide (NaOH) until the pH is approximately 7. b. Add 5 mL of a mixture of hexane and ethyl acetate (9:1, v/v). c. Vortex for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the layers. d. Carefully transfer the upper organic layer to a clean tube. e. Repeat the extraction (steps b-d) with a fresh aliquot of the organic solvent. f. Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

3. Derivatization: a. To the dried residue, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA). b. Cap the tube and heat at 60°C for 30 minutes. c. Cool to room temperature and evaporate the excess reagent and solvent under a stream of nitrogen. d. Reconstitute the sample in 100 µL of hexane for GC-MS analysis.

4. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions: i. Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness). ii. Injector Temperature: 250°C. iii. Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes. iv. Carrier Gas: Helium at a constant flow rate of 1 mL/min. b. Mass Spectrometer (MS) Conditions: i. Ionization Mode: Electron Ionization (EI) at 70 eV. ii. Acquisition Mode: Selected Ion Monitoring (SIM). iii. Ions to Monitor: m/z 315 for derivatized 4-ABP and m/z 324 for derivatized 4-ABP-d9.

5. Quantification: a. Generate a calibration curve by preparing standards containing known concentrations of 4-ABP and a constant concentration of 4-ABP-d9, and subjecting them to the same sample preparation and analysis procedure. b. Plot the ratio of the peak area of 4-ABP (m/z 315) to the peak area of 4-ABP-d9 (m/z 324) against the concentration of 4-ABP. c. Determine the concentration of 4-ABP in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of 4-Aminobiphenyl using this compound.

Metabolic Pathway of 4-Aminobiphenyl

Caption: Metabolic activation and detoxification pathways of 4-Aminobiphenyl.

Conclusion

This compound is an indispensable tool in the field of toxicology and cancer research. Its use as an internal standard in isotope dilution mass spectrometry allows for the highly accurate and precise quantification of the carcinogen 4-Aminobiphenyl in a variety of complex biological matrices. The ability to obtain reliable quantitative data is crucial for understanding the dose-response relationship of 4-ABP, elucidating its mechanisms of toxicity, and developing strategies for mitigating its harmful effects. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working to address the challenges posed by exposure to this and other environmental carcinogens.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of 4-aminobiphenyl-DNA adducts in human urinary bladder and lung by alkaline hydrolysis and negative ion gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative immunohistochemical analysis of 4-aminobiphenyl-DNA in cultured cells and mice: comparison to gas chromatography/mass spectroscopy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of 4-aminobiphenyl-DNA adducts in human urinary bladder and lung by alkaline hydrolysis and negative ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-Aminobiphenyl-d9 for Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Aminobiphenyl-d9 (4-ABP-d9), a critical tool in the quantitative analysis of the human carcinogen 4-aminobiphenyl (4-ABP). This document outlines its chemical properties, its application as an internal standard in mass spectrometry-based assays, detailed experimental protocols, and the metabolic context of the analyte it is used to measure.

Core Compound Data: this compound

This compound is the deuterated form of 4-aminobiphenyl, where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for isotope dilution mass spectrometry, as it is chemically identical to the analyte but mass-shifted, allowing for precise quantification.

| Property | Value |

| CAS Number | 344298-96-0 |

| Molecular Formula | C₁₂H₂D₉N |

| Molecular Weight | 178.28 g/mol |

| Synonyms | 4-Aminodiphenyl-d9, 4-Phenylaniline-d9 |

| Appearance | Colorless crystalline solid |

Application in Research

This compound is primarily used as an internal standard in the quantification of 4-aminobiphenyl in various biological matrices, such as urine, blood, and tissue DNA.[1] 4-ABP is a known human bladder carcinogen found in tobacco smoke and was formerly used in the manufacturing of dyes.[2][3] Accurate measurement of 4-ABP and its metabolites or DNA adducts is crucial for toxicological studies, cancer research, and assessing human exposure to this carcinogen.[2][4] The use of a stable isotope-labeled internal standard like 4-ABP-d9 is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.

Metabolic Activation of 4-Aminobiphenyl

To appreciate the significance of quantifying 4-ABP, it is essential to understand its metabolic activation, which leads to its carcinogenic effects. 4-ABP itself is not the ultimate carcinogen. It undergoes a series of biotransformation steps, primarily in the liver, to become a reactive species capable of binding to DNA and forming adducts.

The metabolic activation of 4-aminobiphenyl is a critical process that converts the relatively inert parent compound into a reactive electrophile capable of forming DNA adducts, which can initiate carcinogenesis. This multi-step process primarily occurs in the liver and involves several enzymatic reactions.

The initial and rate-limiting step in the activation of 4-ABP is N-hydroxylation, catalyzed by cytochrome P450 enzymes, particularly CYP1A2, to form N-hydroxy-4-aminobiphenyl. This N-hydroxylated metabolite can then undergo further activation through two main pathways. In one pathway, it is O-acetylated by N-acetyltransferases (NAT1 and NAT2) to form N-acetoxy-4-aminobiphenyl. This ester is unstable and can spontaneously break down to form a highly reactive nitrenium ion.

Alternatively, the N-hydroxy metabolite can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form a more stable N-glucuronide conjugate. This conjugate is transported to the urinary bladder, where the acidic environment of the urine can cause its hydrolysis, releasing the N-hydroxy-4-aminobiphenyl. Within the bladder epithelium, this metabolite can be further activated by peroxidases or O-acetylation to form the reactive nitrenium ion that binds to DNA, predominantly at the C8 position of guanine, to form N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP) adducts. These DNA adducts can lead to mutations in critical genes, such as the p53 tumor suppressor gene, a key event in the development of bladder cancer.

References

- 1. Analysis of 4-aminobiphenyl-DNA adducts in human urinary bladder and lung by alkaline hydrolysis and negative ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of 4-Aminobiphenyl-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 4-Aminobiphenyl-d9 (4-ABP-d9), a crucial internal standard for mass spectrometry-based bioanalytical studies. This document details a feasible synthetic pathway, methods for purification, and analytical techniques for the determination of its high isotopic enrichment.

Introduction

4-Aminobiphenyl (4-ABP) is a known human carcinogen, often monitored in biological matrices as a biomarker of exposure to certain environmental and tobacco-related carcinogens. Accurate quantification of 4-ABP relies on the use of a stable isotope-labeled internal standard, with this compound being the standard of choice. Its nine deuterium atoms provide a significant mass shift, ensuring clear differentiation from the unlabeled analyte in mass spectrometric analyses. This guide outlines the chemical synthesis and rigorous quality control required to produce high-purity 4-ABP-d9 for research and drug development applications.

Synthesis of this compound

The synthesis of this compound is proposed via a two-step process starting from the commercially available biphenyl-d10. The synthetic route involves the nitration of the deuterated biphenyl followed by the reduction of the resulting nitro derivative.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: Nitration of Biphenyl-d10

This protocol is adapted from the established procedure for the nitration of unlabeled biphenyl.[1]

Materials:

-

Biphenyl-d10

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask, dissolve biphenyl-d10 in dichloromethane and cool the solution in an ice bath.

-

Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Slowly add the cold nitrating mixture dropwise to the stirred biphenyl-d10 solution, maintaining the reaction temperature between 0 and 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

-

Quench the reaction by slowly pouring the mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and again with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude product, a mixture of nitrobiphenyl-d9 isomers.

Purification: The primary isomers formed are 2-nitrobiphenyl-d9 and 4-nitrobiphenyl-d9. These can be separated by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. The less polar 2-isomer will elute first, followed by the desired 4-nitrobiphenyl-d9. Fractions should be monitored by thin-layer chromatography (TLC).

Experimental Protocol: Reduction of 4-Nitrobiphenyl-d9

The reduction of the nitro group to an amine can be achieved through various methods. Two common laboratory-scale methods are presented below.

Materials:

-

4-Nitrobiphenyl-d9

-

Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

Procedure:

-

Dissolve 4-nitrobiphenyl-d9 in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture at reflux with stirring for several hours until the reaction is complete (monitor by TLC).

-

Cool the mixture and neutralize it with a concentrated sodium hydroxide solution until the tin salts precipitate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude this compound.

Materials:

-

4-Nitrobiphenyl-d9

-

Palladium on Carbon (Pd-C) catalyst (5% or 10%)

-

Ethanol or Ethyl Acetate

-

Hydrogen Gas (H₂)

Procedure:

-

Dissolve 4-nitrobiphenyl-d9 in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation flask.

-

Carefully add a catalytic amount of Pd-C to the solution.

-

Connect the flask to a hydrogenator or use a balloon filled with hydrogen gas.

-

Purge the system with hydrogen and then stir the reaction mixture under a hydrogen atmosphere at room temperature and atmospheric or slightly elevated pressure.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to obtain this compound.

Purification of this compound: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is critical for its use as an internal standard. The primary techniques employed are high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][4][5]

References

- 1. benchchem.com [benchchem.com]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 4. researchgate.net [researchgate.net]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Technical Guide: Safe Handling and Application of 4-Aminobiphenyl-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling precautions, and experimental considerations for 4-Aminobiphenyl-d9 (4-ABP-d9). The content is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this isotopically labeled compound.

Compound Identification and Properties

This compound is a deuterated analog of 4-Aminobiphenyl (4-ABP), a known human carcinogen.[1] The isotopic labeling makes it a valuable internal standard for quantitative analysis in various research applications, particularly in metabolic and pharmacokinetic studies.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)aniline | [3] |

| Synonyms | 4-Aminodiphenyl-d9, 4-Biphenylamine-d9, 4-Phenylaniline-d9 | [4][5] |

| CAS Number | 344298-96-0 | |

| Molecular Formula | C₁₂H₂D₉N | |

| Molecular Weight | 178.28 g/mol | |

| Physical State | Solid | |

| Appearance | Off-white to brown solid | |

| Melting Point | 52 - 54 °C (126 - 129 °F) | |

| Boiling Point | 302 °C (576 °F) (for non-deuterated) | |

| Solubility | Slightly soluble in DMSO and Methanol. Soluble in hot water, ethanol, ether, and chloroform (for non-deuterated). | |

| Isotopic Enrichment | ≥98 atom % D |

Safety and Hazard Information

This compound is classified as a carcinogen and is harmful if swallowed. Extreme caution should be exercised when handling this compound.

Table 2: GHS Hazard Classification and Statements

| Classification | Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral (Category 4) |

| Warning | H302: Harmful if swallowed. |

| Carcinogenicity (Category 1A) |

| Danger | H350: May cause cancer. |

Precautionary Measures

A comprehensive set of precautionary measures must be followed to minimize exposure risk.

Table 3: Precautionary Statements

| Category | Statement Code | Precautionary Statement |

| Prevention | P201 | Obtain special instructions before use. |

| P202 | Do not handle until all safety precautions have been read and understood. | |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| Response | P301 + P317 | IF SWALLOWED: Get medical help. |

| P308 + P313 | IF exposed or concerned: Get medical advice/ attention. | |

| P330 | Rinse mouth. | |

| Storage | P405 | Store locked up. |

| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant. |

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: A lab coat, long pants, and closed-toe shoes must be worn.

-

Gloves: Use chemically resistant gloves (e.g., nitrile) and change them immediately if contaminated.

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator should be used.

General Handling and Storage

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.

-

Dust Formation: Avoid creating dust when handling the solid compound.

-

Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Some suppliers recommend storage at room temperature, while others suggest -20°C for long-term stability, especially for solutions. Always refer to the manufacturer's specific recommendations.

-

Incompatibilities: Keep away from strong oxidizing agents and acids.

Experimental Applications and Protocols

This compound is primarily used as an internal standard in analytical methods for the quantification of 4-Aminobiphenyl, particularly in studies of DNA adduct formation and metabolic profiling.

Use as an Internal Standard in GC-MS Analysis of DNA Adducts

The following is a generalized protocol based on established methods for the analysis of 4-ABP-DNA adducts.

References

- 1. Recent technical and biological development in the analysis of biomarker N-deoxyguanosine-C8-4-aminobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Studies of Cancer in Experimental Animals - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Sentinel Molecule: 4-Aminobiphenyl-d9 in Carcinogen Exposure Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobiphenyl (4-ABP), a recognized human carcinogen primarily associated with an increased risk of bladder cancer, is a significant environmental and lifestyle-related health concern.[1][2] Found in tobacco smoke, industrial emissions, and some aniline dyes, exposure to this aromatic amine necessitates sensitive and accurate methods for biomonitoring.[3] This technical guide delves into the critical role of 4-Aminobiphenyl-d9 (4-ABP-d9), a deuterated analog of 4-ABP, in the precise quantification of 4-ABP and its metabolites in biological matrices. Its primary function as an internal standard in mass spectrometry-based analytical methods ensures the reliability and accuracy of exposure assessment studies.[4] This document provides a comprehensive overview of the analytical methodologies, quantitative data, and the metabolic fate of 4-ABP, offering a vital resource for professionals in carcinogen research and drug development.

The Role of this compound as an Internal Standard

In quantitative analytical chemistry, particularly in chromatographic and mass spectrometric techniques, an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls. The internal standard should be chemically and physically similar to the analyte of interest. This compound is the ideal internal standard for 4-ABP analysis for several key reasons:

-

Chemical Similarity: 4-ABP-d9 has the same chemical structure as 4-ABP, with the exception that nine hydrogen atoms are replaced by deuterium atoms. This ensures that it behaves nearly identically to the native 4-ABP during sample preparation, extraction, derivatization, and chromatographic separation.

-

Mass Difference: The key difference is its higher molecular weight due to the deuterium atoms. This mass difference allows for its distinct detection from the non-labeled 4-ABP by a mass spectrometer, without interfering with the analyte's signal.

-

Correction for Variability: By comparing the instrument's response of the analyte to that of the known concentration of the internal standard, any variations in sample handling, instrument performance, or matrix effects can be effectively normalized. This leads to significantly improved precision and accuracy in the final quantitative results.

Experimental Protocols

The accurate measurement of 4-ABP exposure, often through the analysis of its DNA or hemoglobin adducts, relies on robust and validated analytical methods. 4-ABP-d9 is an indispensable component of these protocols.

Biomonitoring of 4-ABP Exposure: A General Workflow

Biomonitoring studies typically involve the collection of biological samples such as blood, urine, or tissue, followed by laboratory analysis to measure the levels of 4-ABP or its biomarkers.

Detailed Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS) for 4-ABP-DNA Adducts

A common method for the analysis of 4-ABP-DNA adducts involves the hydrolysis of DNA to release the 4-ABP moiety, followed by derivatization and GC-MS analysis.

-

Sample Preparation:

-

Aliquots of DNA (typically 100 µg/mL) are spiked with a known amount of 4-ABP-d9 as the internal standard.[4]

-

The DNA is then subjected to alkaline hydrolysis, for instance, using 0.05 N NaOH at 130°C overnight, to release the 4-ABP.

-

The liberated 4-ABP and 4-ABP-d9 are extracted from the aqueous solution using an organic solvent like hexane.

-

The extracted amines are derivatized to make them more volatile and amenable to GC analysis. A common derivatizing agent is pentafluoropropionic anhydride (PFPA) in the presence of trimethylamine.

-

-

GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph for separation.

-

The separated compounds are then introduced into a mass spectrometer, often operated in the negative ion chemical ionization (NICI) mode for high sensitivity.

-

The instrument is set to monitor specific ions corresponding to the derivatized 4-ABP and 4-ABP-d9.

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 4-ABP-DNA Adducts

LC-MS/MS offers the advantage of analyzing the intact DNA adducts (e.g., N-(deoxyguanosin-8-yl)-4-aminobiphenyl or dG-C8-4-ABP) without the need for harsh hydrolysis that cleaves the amine from the DNA.

-

Sample Preparation:

-

DNA samples are spiked with a deuterated internal standard of the intact adduct, such as dG-C8-4-ABP-d9.

-

The DNA is enzymatically hydrolyzed to individual nucleosides.

-

The resulting mixture can be subjected to solid-phase extraction (SPE) for cleanup and enrichment of the adducts.

-

-

LC-MS/MS Analysis:

-

The cleaned-up sample is injected into a liquid chromatograph.

-

The separation is typically achieved on a reverse-phase column.

-

The eluent is directed to a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent and fragment ions of both the native and the deuterated internal standard adducts.

-

Quantitative Data Presentation

The use of 4-ABP-d9 as an internal standard has enabled the generation of precise and accurate quantitative data in numerous carcinogen exposure studies. The following tables summarize key performance characteristics of analytical methods and findings from biomonitoring studies.

| Parameter | GC-MS Method | LC-MS/MS Method | Reference |

| Analyte | 4-ABP (from hydrolyzed DNA) | dG-C8-4-ABP | |

| Internal Standard | 4-ABP-d9 | dG-C8-4-ABP-d9 | |

| Limit of Detection (LOD) | < 0.32 adducts per 10⁸ nucleotides | ~10 pg on-column | |

| Limit of Quantification (LOQ) | Not specified | 3.7 adducts per 10⁸ nucleotides | |

| Linearity (r) | 0.999 | 0.999 | |

| Recovery | 59 ± 7% (for 4-ABP) | >90% (for standards) |

| Biological Matrix | Population | Adduct Levels | Analytical Method | Reference |

| Bladder Mucosa | Human | < 0.32 to 3.94 adducts per 10⁸ nucleotides | GC-MS | |

| Lung Tissue | Human | < 0.32 to 49.5 adducts per 10⁸ nucleotides | GC-MS | |

| Hemoglobin | Smokers vs. Non-smokers | Higher in smokers | Not specified | |

| Bladder Tumors | Smokers vs. Non-smokers | Higher in smokers | Not specified |

Metabolic Activation of 4-Aminobiphenyl

The carcinogenicity of 4-ABP is not due to the compound itself, but rather to its metabolic activation into reactive electrophilic species that can bind to cellular macromolecules like DNA and proteins. Understanding this pathway is crucial for interpreting biomonitoring data and for developing strategies for cancer prevention.

The metabolic activation of 4-ABP begins in the liver, where it undergoes N-hydroxylation catalyzed by cytochrome P450 enzymes, primarily CYP1A2, to form N-hydroxy-4-aminobiphenyl. This intermediate can be detoxified through N-acetylation by N-acetyltransferases (NAT1 and NAT2). Alternatively, the N-hydroxy metabolite can be conjugated with glucuronic acid to form N-hydroxy-4-aminobiphenyl-N-glucuronide. This conjugate is transported to the bladder, where under acidic conditions, it can be hydrolyzed back to N-hydroxy-4-aminobiphenyl. Subsequent O-acetylation or sulfonation in the bladder epithelium generates a highly reactive arylnitrenium ion, which can then covalently bind to DNA and proteins, forming adducts that can initiate the process of carcinogenesis.

Conclusion

This compound is a cornerstone in the field of carcinogen exposure assessment. Its use as an internal standard in sophisticated analytical techniques like GC-MS and LC-MS/MS has revolutionized the ability of scientists to obtain highly accurate and precise measurements of 4-ABP and its adducts in biological systems. This technical guide has provided a comprehensive overview of the methodologies, quantitative data, and metabolic pathways central to understanding the risks associated with 4-ABP exposure. For researchers, scientists, and drug development professionals, a thorough grasp of these principles is essential for advancing our knowledge of chemical carcinogenesis and for developing effective strategies for prevention and intervention.

References

- 1. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. Analysis of 4-aminobiphenyl-DNA adducts in human urinary bladder and lung by alkaline hydrolysis and negative ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Aminobiphenyl-d9 as a Biomarker for Tobacco Smoke Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobiphenyl (4-ABP) is a recognized human bladder carcinogen present in tobacco smoke.[1][2][3] Upon entering the body, 4-ABP is metabolically activated to reactive intermediates that can form covalent adducts with macromolecules such as DNA and proteins. These adducts serve as valuable biomarkers for assessing exposure to tobacco smoke and understanding its associated cancer risks. The deuterated internal standard, 4-Aminobiphenyl-d9 (d9-4-ABP), is crucial for the accurate quantification of 4-ABP and its adducts in biological matrices, minimizing analytical variability and improving the reliability of exposure assessment. This guide provides a comprehensive overview of the use of this compound in the analysis of tobacco smoke exposure biomarkers, including detailed experimental protocols, quantitative data, and relevant biological pathways.

Data Presentation: Quantitative Levels of 4-ABP Biomarkers

The following tables summarize the levels of 4-ABP and its hemoglobin adducts found in smokers and non-smokers, as reported in various studies. These data clearly demonstrate a significant difference in biomarker levels between the two groups, highlighting the utility of 4-ABP as a biomarker for tobacco smoke exposure.

Table 1: Urinary 4-Aminobiphenyl Levels in Smokers and Non-Smokers

| Population | Sample Size | Biomarker | Concentration in Smokers | Concentration in Non-Smokers | Analytical Method | Reference |

| Mixed Population | 89 Smokers, 41 Non-Smokers | Total Urinary 4-ABP | 8.69 pg/mg creatinine (Geometric Mean) | 1.64 pg/mg creatinine (Geometric Mean) | GC-MS/MS | [4] |

| Mixed Population | 10 Smokers, 10 Non-Smokers | Urinary 4-ABP | 15.3 ng/24 h | 9.6 ng/24 h | GC-MS | [3] |

Table 2: 4-Aminobiphenyl-Hemoglobin Adduct Levels in Smokers and Non-Smokers

| Population | Sample Size | Biomarker | Concentration in Smokers | Concentration in Non-Smokers | Analytical Method | Reference |

| Mixed Population | Not Specified | 4-ABP-Hemoglobin Adducts | 154 pg/g Hb (Mean) | 28 pg/g Hb (Mean) | GC-NICI-MS | |

| Predominantly Male and African-American | 100 Smokers, 93 Non-Smokers | 4-ABP-Hemoglobin Adducts | 73.0 pg/g Hb (Geometric Mean) | 29.9 pg/g Hb (Geometric Mean) | GC-MS/MS | |

| Pregnant Women | 15 Smokers, 40 Non-Smokers | 4-ABP-Hemoglobin Adducts | 184 pg/g Hb (Mean) | 22 pg/g Hb (Mean) | GC-NICI-MS |

Metabolic Pathway of 4-Aminobiphenyl

The carcinogenic effects of 4-aminobiphenyl are a result of its metabolic activation to reactive electrophilic species that can bind to cellular macromolecules. The primary metabolic pathway involves N-oxidation by cytochrome P450 enzymes, primarily CYP1A2, in the liver to form N-hydroxy-4-aminobiphenyl. This intermediate can then undergo further activation or detoxification through various enzymatic reactions.

Metabolic pathway of 4-Aminobiphenyl.

Experimental Protocols

Accurate quantification of 4-ABP and its adducts is essential for reliable biomonitoring. Gas chromatography-mass spectrometry (GC-MS) is a widely used and sensitive technique for this purpose, with this compound serving as an indispensable internal standard.

Protocol 1: Quantification of Total Urinary 4-Aminobiphenyl by GC-MS/MS

This protocol is adapted from the methodology described by Seyler et al. (2011).

1. Sample Preparation:

- To a 1 mL aliquot of urine, add 50 µL of this compound internal standard solution.

- Add 1 mL of 1 M HCl and heat at 80°C for 2 hours to hydrolyze conjugated metabolites.

- Cool the sample and adjust the pH to >10 with 10 M NaOH.

- Perform liquid-liquid extraction with 3 x 3 mL of hexane.

- Pool the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization:

- Reconstitute the residue in 50 µL of toluene.

- Add 50 µL of pentafluoropropionic anhydride (PFPA) and 10 µL of trimethylamine.

- Heat at 60°C for 30 minutes.

- Evaporate the solvent and derivatizing agents to dryness.

- Reconstitute the final residue in 50 µL of toluene for GC-MS/MS analysis.

3. GC-MS/MS Analysis:

- Gas Chromatograph: Agilent 6890 or equivalent.

- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

- Injection Volume: 1 µL, splitless mode.

- Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.

- Mass Spectrometer: Triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

- Ionization Mode: Electron ionization (EI).

- MRM Transitions:

- 4-ABP derivative: Monitor the transition of the molecular ion to a characteristic product ion.

- d9-4-ABP derivative: Monitor the corresponding transition for the internal standard.

4. Quantification:

- Generate a calibration curve by analyzing standards containing known amounts of 4-ABP and a fixed amount of d9-4-ABP.

- Calculate the concentration of 4-ABP in the urine samples based on the peak area ratio of the analyte to the internal standard.

Protocol 2: Analysis of 4-Aminobiphenyl-Hemoglobin Adducts by GC-NICI-MS

This protocol is based on the method detailed by Bryant et al. (1987).

1. Hemoglobin Isolation and Hydrolysis:

- Isolate hemoglobin from whole blood by lysing red blood cells.

- To a known amount of hemoglobin (e.g., 100 mg), add a known amount of this compound as an internal standard.

- Perform mild basic hydrolysis by adding NaOH to a final concentration of 0.1 M and incubating at room temperature for 1 hour to release 4-ABP from the adducts.

2. Extraction and Derivatization:

- Neutralize the hydrolysate with HCl and extract the liberated 4-ABP with hexane.

- Derivatize the extracted 4-ABP with pentafluoropropionic anhydride (PFPA) as described in Protocol 1.

3. GC-NICI-MS Analysis:

- Gas Chromatograph: Capillary gas chromatograph.

- Mass Spectrometer: Mass spectrometer capable of negative ion chemical ionization (NICI).

- Analysis: Monitor the characteristic negative ions of the derivatized 4-ABP and d9-4-ABP.

4. Quantification:

- Quantify the amount of 4-ABP released from hemoglobin by comparing the signal of the analyte to that of the d9-4-ABP internal standard, using a calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the analysis of 4-aminobiphenyl biomarkers in biological samples.

Workflow for 4-ABP biomarker analysis.

Conclusion

4-Aminobiphenyl and its adducts are well-established and reliable biomarkers for assessing exposure to tobacco smoke. The use of the stable isotope-labeled internal standard, this compound, is critical for achieving the high accuracy and precision required in biomonitoring studies. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and scientists in the fields of toxicology, epidemiology, and drug development who are investigating the health effects of tobacco smoke exposure. The consistent and significant differences in 4-ABP biomarker levels between smokers and non-smokers underscore the importance of these measurements in public health research and smoking cessation studies.

References

- 1. Hemoglobin adducts of 4-aminobiphenyl in smokers and nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of three carcinogenic aromatic amines in urine of smokers and nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of 4-aminobiphenyl in smoker's and nonsmoker's urine by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Metabolism of 4-Aminobiphenyl Utilizing a Deuterated Standard

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobiphenyl (4-ABP) is a well-established human carcinogen, primarily associated with an elevated risk of bladder cancer.[1] Exposure occurs through various sources, including industrial processes, dyes, and notably, tobacco smoke.[1][2] Understanding the metabolic fate of 4-ABP is critical for assessing cancer risk and developing potential preventative strategies. The molecule itself is not the ultimate carcinogen; rather, it requires metabolic activation within the body to form reactive intermediates that can damage DNA.[3][4]

This technical guide provides an in-depth overview of the metabolic pathways of 4-ABP, details the experimental methodologies used to study its biotransformation, and explains the critical role of stable isotope-labeled internal standards, such as 4-aminobiphenyl-d9 (4-ABP-d9), in achieving accurate quantification.

Metabolic Pathways of 4-Aminobiphenyl

The metabolism of 4-ABP is a dual-edged sword, involving both bioactivation pathways that lead to carcinogenic compounds and detoxification pathways that facilitate excretion. These processes primarily occur in the liver.

Bioactivation Pathway

The initial and critical step in the activation of 4-ABP is N-hydroxylation, a reaction predominantly catalyzed by the cytochrome P450 enzyme, CYP1A2. This creates the proximate carcinogen, N-hydroxy-4-aminobiphenyl. This metabolite can then undergo further activation:

-

O-Acetylation: In the bladder epithelium, N-hydroxy-4-aminobiphenyl can be O-acetylated by N-acetyltransferases (NATs), particularly NAT1 and NAT2. This forms an unstable N-acetoxy ester, which spontaneously breaks down to form a highly reactive arylnitrenium ion.

-

Sulfation: In the liver, sulfotransferases (SULTs) can catalyze the sulfation of the N-hydroxy metabolite, also leading to a reactive intermediate.

These electrophilic arylnitrenium ions are the ultimate carcinogenic species, capable of covalently binding to DNA to form DNA adducts. The most common adduct formed is at the C8 position of deoxyguanosine (dG-C8-4-ABP). These adducts can lead to mutations in critical genes, such as the p53 tumor suppressor gene, initiating the process of carcinogenesis.

Detoxification Pathway

Concurrent with bioactivation, 4-ABP can undergo detoxification, rendering it more water-soluble and easier to excrete.

-

N-Acetylation: The parent 4-ABP molecule can be directly N-acetylated by NAT1 and NAT2 to form N-acetyl-4-aminobiphenyl. This product is less susceptible to the activating N-oxidation and is generally considered a detoxification step. Individuals are phenotyped as "slow" or "rapid" acetylators based on their NAT2 genetic polymorphism, which can influence their susceptibility to 4-ABP-induced cancer.

-

N-Glucuronidation: The parent amine or its N-hydroxy metabolite can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). These glucuronide conjugates are transported to the bladder for excretion. However, under the acidic conditions of urine, these conjugates can be hydrolyzed, releasing the toxic metabolites back into the bladder lumen, where they can be absorbed by the epithelium and cause damage.

The Role of the this compound Standard

In quantitative bioanalysis using mass spectrometry, an internal standard is essential for accuracy and precision. An ideal internal standard behaves identically to the analyte of interest during sample preparation and analysis but is distinguishable by the mass spectrometer.

A stable isotope-labeled (SIL) compound, such as this compound (where 9 hydrogen atoms are replaced with deuterium), serves as the gold standard for this purpose.

Key Advantages of Using 4-ABP-d9:

-

Correction for Sample Loss: 4-ABP-d9 is added to samples at a known concentration at the very beginning of the workflow. Any loss of the target analyte (native 4-ABP) during extraction, cleanup, or derivatization will be mirrored by a proportional loss of the 4-ABP-d9 standard.

-

Compensation for Matrix Effects: Biological samples (e.g., urine, plasma, tissue homogenates) are complex matrices that can suppress or enhance the ionization of the analyte in the mass spectrometer's source. Since 4-ABP-d9 has virtually identical physicochemical properties to native 4-ABP, it experiences the same matrix effects.

-

Improved Accuracy and Precision: By calculating the ratio of the native analyte response to the internal standard response, variations from sample handling and instrument performance are normalized. This results in highly reliable and reproducible quantitative data.

Experimental Protocols for 4-ABP Quantification

The quantification of 4-ABP and its metabolites from biological matrices typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a 4-ABP-d9 internal standard is integral to this process.

General Experimental Workflow

Detailed Sample Preparation Methodology (Urine Example)

This protocol outlines a typical procedure for measuring total 4-ABP in urine.

-

Sample Collection & Spiking:

-

Collect a urine sample (e.g., 1 mL) into a polypropylene tube.

-

Add a precise amount of 4-ABP-d9 internal standard solution (e.g., 20 µL of a 1 ng/mL solution) to the sample and vortex.

-

-

Hydrolysis:

-

To measure total 4-ABP (free and released from conjugates), hydrolysis is necessary.

-

Add a strong acid (e.g., hydrochloric acid) to the sample.

-

Incubate the sample (e.g., at 80°C for 2 hours) to hydrolyze N-glucuronide and other acid-labile conjugates, releasing the parent 4-ABP. Note: Enzymatic hydrolysis with β-glucuronidase has been reported as ineffective for some 4-ABP metabolites.

-

-

Extraction:

-

After cooling, neutralize the sample with a strong base (e.g., sodium hydroxide).

-

Perform liquid-liquid extraction by adding an organic solvent (e.g., n-hexane), vortexing vigorously, and centrifuging to separate the layers.

-

Carefully transfer the organic (upper) layer containing 4-ABP and 4-ABP-d9 to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Reconstitution & Analysis:

-

Reconstitute the dried extract in a small volume of a solvent compatible with the LC mobile phase (e.g., 100 µL of 50:50 acetonitrile:water).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Parameters

-

Chromatography: Reverse-phase chromatography using a C18 column is typically employed to separate 4-ABP from other matrix components.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient from low to high organic content is used to elute the analyte.

-

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both native 4-ABP and the 4-ABP-d9 internal standard.

-

4-ABP transition (example): m/z 170.1 → 153.1

-

4-ABP-d9 transition (example): m/z 179.1 → 162.1

-

-

Quantitative Data on 4-ABP Exposure

Studies utilizing these robust analytical methods have successfully quantified 4-ABP levels in human populations, clearly demonstrating the link between tobacco smoke exposure and increased body burden of this carcinogen.

Table 1: Urinary 4-Aminobiphenyl Concentrations in Smokers vs. Non-Smokers

| Population | Geometric Mean (pg/mg creatinine) | 95% Confidence Interval | Source |

| Smokers | 8.69 | 7.43 - 10.16 | |

| Non-Smokers | 1.64 | 1.30 - 2.07 |

Table 2: Key Enzymes in 4-Aminobiphenyl Metabolism

| Enzyme | Family | Primary Role | Pathway |

| CYP1A2 | Cytochrome P450 | N-hydroxylation of 4-ABP | Bioactivation |

| NAT1 / NAT2 | N-acetyltransferase | N-acetylation of 4-ABP | Detoxification |

| NAT1 / NAT2 | N-acetyltransferase | O-acetylation of N-hydroxy-4-ABP | Bioactivation |

| UGTs | UDP-glucuronosyltransferase | N-glucuronidation of 4-ABP | Detoxification |

| SULTs | Sulfotransferase | O-sulfation of N-hydroxy-4-ABP | Bioactivation |

Conclusion

The metabolism of 4-aminobiphenyl is a complex interplay of activation and detoxification pathways, with the balance significantly influencing an individual's cancer risk upon exposure. The formation of reactive arylnitrenium ions, which subsequently bind to DNA, is the key mechanistic step in its carcinogenicity. Accurate assessment of 4-ABP exposure and its metabolic products in biological systems is paramount for research and risk assessment. The use of a stable isotope-labeled internal standard, this compound, in conjunction with sensitive LC-MS/MS methods, is the definitive analytical approach, providing the accuracy and reliability required to advance our understanding of this important human carcinogen.

References

Role of 4-Aminobiphenyl-d9 in Analytical Bioanalysis

An In-depth Technical Guide on the Core Preliminary Studies Using 4-Aminobiphenyl-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies involving this compound, a deuterated analog of the known human carcinogen 4-Aminobiphenyl (4-ABP). This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research, facilitating the precise quantification of 4-ABP in various biological matrices. This guide details the experimental protocols, quantitative data, and the underlying biochemical pathways associated with 4-ABP, offering valuable insights for researchers in toxicology, drug metabolism, and cancer research.

This compound serves as an ideal internal standard for isotope dilution mass spectrometry methods. Its chemical and physical properties are nearly identical to the non-labeled 4-ABP, but it is distinguishable by its higher mass. This allows for the correction of analyte loss during sample preparation and variations in instrument response, leading to highly accurate and precise quantification of 4-ABP.[1][2]

Experimental Protocols for Quantification of 4-Aminobiphenyl

The quantification of 4-ABP in biological samples is crucial for assessing exposure and understanding its metabolic fate. Two common analytical techniques that employ this compound as an internal standard are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Method for 4-Aminobiphenyl-DNA Adducts

A widely used method for the analysis of 4-ABP-DNA adducts involves alkaline hydrolysis to release the parent amine, followed by derivatization and GC-MS analysis.

Sample Preparation and Hydrolysis:

-

DNA is extracted from the biological matrix (e.g., bladder tissue, lung tissue).

-

A known amount of this compound internal standard is added to the DNA sample.

-

The DNA is hydrolyzed using a solution of sodium hydroxide (e.g., 0.05 N NaOH) at an elevated temperature (e.g., 100°C) for an extended period (e.g., overnight) to release the 4-ABP from the DNA adducts.[3]

Extraction and Derivatization:

-

The hydrolyzed sample is neutralized, and the liberated 4-ABP and this compound are extracted using an organic solvent such as hexane.

-

The extracted amines are then derivatized to enhance their volatility and chromatographic properties. A common derivatizing agent is pentafluoropropionic anhydride (PFPA).[3][4]

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Injector: Splitless injection is often employed for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes from other matrix components.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Negative Ion Chemical Ionization (NICI) is a sensitive ionization technique for the derivatized amines.

-

Detection: Selected Ion Monitoring (SIM) is used to monitor the characteristic ions of the derivatized 4-ABP and this compound.

-

LC-MS/MS Method for 4-Aminobiphenyl in Urine

LC-MS/MS offers high sensitivity and specificity for the direct analysis of 4-ABP in biological fluids like urine, often with simpler sample preparation compared to GC-MS.

Sample Preparation:

-

A urine sample is collected.

-

A known amount of this compound internal standard is added.

-

The sample may undergo a simple dilution or a solid-phase extraction (SPE) cleanup to remove interfering matrix components.

LC-MS/MS Analysis:

-

Liquid Chromatograph (LC) Conditions:

-

Column: A reverse-phase C18 column is commonly used for the separation of 4-ABP.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid is typically used.

-

-

Tandem Mass Spectrometer (MS/MS) Conditions:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode is generally used for 4-ABP.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 4-ABP and this compound are monitored.

-

Quantitative Data from Preliminary Studies

The use of this compound as an internal standard allows for the validation of analytical methods to ensure their reliability. The following tables summarize typical quantitative performance parameters from such studies.

Table 1: GC-MS Method Validation Parameters for 4-ABP Quantification

| Parameter | Value/Range | Reference |

| Recovery | 59 ± 7% | |

| Linearity Range | 1 in 10⁸ to 1 in 10⁴ nucleotides | |

| Limit of Detection (LOD) | ~0.1 fmol/µg DNA | |

| Precision (RSD) | <15% | |

| Accuracy | 85-115% |

Table 2: LC-MS/MS Method Validation Parameters for 4-ABP Quantification

| Parameter | Value/Range | Reference |

| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL | |

| Linearity (r²) | >0.99 | |

| Precision (RSD) | <15% | |

| Accuracy | 85-115% | |

| Matrix Effect | Within acceptable limits |

Signaling Pathways in 4-Aminobiphenyl Carcinogenesis

Understanding the molecular mechanisms of 4-ABP-induced carcinogenesis is critical for risk assessment and the development of preventative strategies. The following diagrams illustrate the key pathways involved.

Metabolic Activation of 4-Aminobiphenyl

4-ABP is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects. This process primarily occurs in the liver.

The initial and critical step in the bioactivation of 4-ABP is its N-hydroxylation, primarily catalyzed by the cytochrome P450 enzyme CYP1A2 in the liver. The resulting N-hydroxy-4-aminobiphenyl can then undergo O-acetylation by N-acetyltransferases (NAT1 and NAT2) to form a highly reactive nitrenium ion. This electrophilic intermediate can then covalently bind to DNA, forming DNA adducts, which are lesions that can lead to mutations if not repaired. Concurrently, 4-ABP can be detoxified through N-acetylation by NAT2, a competing pathway that reduces the amount of parent compound available for activation.

Carcinogenic Signaling Pathway of 4-Aminobiphenyl

The formation of 4-ABP-DNA adducts can initiate a cascade of events leading to the development of cancer, particularly bladder cancer.

The presence of 4-ABP-DNA adducts can lead to mutations in critical genes, such as the tumor suppressor gene p53, if the DNA damage is not properly repaired before cell division. Mutations in genes like p53 can disrupt normal cell cycle control and inhibit apoptosis (programmed cell death), two key hallmarks of cancer. This loss of regulation allows for uncontrolled cell proliferation and the survival of damaged cells, ultimately leading to tumor development. Studies have shown a strong correlation between exposure to 4-ABP, the formation of DNA adducts in bladder tissue, and the incidence of bladder cancer.

Conclusion

Preliminary studies utilizing this compound have been instrumental in the development and validation of robust analytical methods for the quantification of the carcinogen 4-ABP in biological systems. The detailed experimental protocols and quantitative data presented in this guide highlight the reliability of these methods for assessing human exposure and for use in pharmacokinetic and toxicological research. Furthermore, the elucidation of the metabolic activation and carcinogenic signaling pathways of 4-ABP provides a molecular basis for its carcinogenicity and underscores the importance of continued research in this area for cancer prevention and drug development.

References

- 1. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 2. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Analysis of 4-aminobiphenyl-DNA adducts in human urinary bladder and lung by alkaline hydrolysis and negative ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative immunohistochemical analysis of 4-aminobiphenyl-DNA in cultured cells and mice: comparison to gas chromatography/mass spectroscopy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 4-Aminobiphenyl-d9 as an Internal Standard in GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Aminobiphenyl is a known human carcinogen, and its detection and quantification in various matrices are of significant interest in toxicology, environmental science, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of 4-aminobiphenyl. The use of a stable isotope-labeled internal standard, such as 4-Aminobiphenyl-d9, is crucial for achieving accurate and precise quantification by correcting for variations in sample preparation and instrument response.[1][2][3][4] This document provides a detailed protocol for the analysis of 4-aminobiphenyl using this compound as an internal standard with GC-MS.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of 4-aminobiphenyl using an internal standard methodology. Please note that specific performance characteristics can vary depending on the matrix, instrumentation, and specific method parameters.

| Parameter | Typical Value/Range | Notes |

| Linearity (r²) | > 0.99 | A linear correlation was observed for adduct levels ranging from approximately 1 in 10⁸ to 1 in 10⁴ nucleotides.[5] |

| Limit of Detection (LOD) | Analyte and matrix dependent | For the analysis of 4-aminobiphenyl DNA adducts, levels as low as < 0.32 adducts per 10⁸ nucleotides have been reported. |

| Limit of Quantification (LOQ) | Analyte and matrix dependent | Generally, the LOQ is established as the lowest point on the calibration curve that can be measured with acceptable precision and accuracy. |

| Precision (%RSD) | < 15% | As a general guideline for bioanalytical methods. |

| Accuracy (%Recovery) | 85-115% | A recovery of 59 +/- 7% was observed for 4-aminobiphenyl liberated from DNA adducts. |

| Internal Standard | This compound | A deuterated analog of the analyte is used to mimic the behavior of the native analyte during sample processing and analysis. |

| Molecular Weight of this compound | 178.28 g/mol | |

| Isotopic Enrichment of this compound | 98 atom % D |

Experimental Protocol

This protocol outlines a general procedure for the analysis of 4-aminobiphenyl in a given matrix, incorporating this compound as an internal standard. The example provided is based on the analysis of 4-aminobiphenyl derived from DNA adducts, which involves hydrolysis, extraction, and derivatization.

1. Materials and Reagents

-

4-Aminobiphenyl (analyte standard)

-

This compound (internal standard)

-

Hexane (HPLC grade)

-

Sodium Hydroxide (NaOH)

-

Pentafluoropropionic anhydride (PFPA)

-

Trimethylamine

-

Methanol (HPLC grade)

-

Deionized water

-

Sample matrix (e.g., DNA extract, urine, plasma)

2. Standard Solution Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of 4-aminobiphenyl and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of 4-aminobiphenyl by serial dilution of the primary stock solution with methanol to create calibration standards.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at an appropriate concentration. The concentration will depend on the expected analyte concentration in the samples.

3. Sample Preparation

The sample preparation procedure will vary depending on the matrix. The following is an example for the analysis of 4-aminobiphenyl from DNA adducts.

-

Spiking: To a known amount of sample (e.g., 100 µg of DNA), add a precise volume of the this compound internal standard spiking solution.

-

Hydrolysis (for DNA adducts): Add 0.05 N NaOH to the sample and hydrolyze at 130°C overnight to liberate 4-aminobiphenyl from the DNA.

-

Extraction:

-

Allow the sample to cool to room temperature.

-

Extract the liberated 4-aminobiphenyl and this compound by adding hexane and vortexing vigorously.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Carefully transfer the upper hexane layer to a clean tube.

-

Repeat the extraction process for a total of two or three extractions and combine the hexane extracts.

-

-

Derivatization:

-

Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

-

Add pentafluoropropionic anhydride (PFPA) and trimethylamine to the dried residue.

-

Allow the reaction to proceed at room temperature for 30 minutes.

-

Evaporate the excess derivatizing reagents under a gentle stream of nitrogen.

-

Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS analysis.

-

4. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is typically used.

-

Injector: Splitless injection at 250-280°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An example program could be: initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 10-20°C/min, and hold for 5-10 minutes. This program should be optimized for the specific column and analytes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Negative Ion Chemical Ionization (NICI) is often used for pentafluoropropionyl derivatives due to its high sensitivity for electrophilic compounds. Electron Ionization (EI) can also be used.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

Ions to Monitor:

-

Derivatized 4-Aminobiphenyl: The specific m/z of a characteristic fragment ion.

-

Derivatized this compound: The corresponding m/z for the deuterated internal standard. The exact m/z values will depend on the derivatizing agent and the fragmentation pattern.

-

-

Transfer Line Temperature: 280-300°C.

-

Ion Source Temperature: 150-250°C.

-

5. Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the 4-aminobiphenyl derivative to the peak area of the this compound derivative against the concentration of the 4-aminobiphenyl calibration standards.

-

Quantification: Determine the concentration of 4-aminobiphenyl in the samples by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the calibration curve.

Experimental Workflow Diagram

Caption: Workflow for the GC-MS analysis of 4-Aminobiphenyl using this compound as an internal standard.

References

- 1. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Analysis of 4-aminobiphenyl-DNA adducts in human urinary bladder and lung by alkaline hydrolysis and negative ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity LC-MS/MS Quantification of 4-Aminobiphenyl in Biological Matrices Using a Deuterated Internal Standard

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-aminobiphenyl (4-ABP) in biological matrices. 4-Aminobiphenyl is a known human carcinogen, and monitoring its levels is crucial in toxicology and drug development research.[1][2] This method utilizes 4-Aminobiphenyl-d9 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol details sample preparation using protein precipitation, optimized chromatographic conditions for efficient separation, and specific mass spectrometric parameters for selective detection and quantification.

Introduction

4-Aminobiphenyl is an aromatic amine that has been classified as a confirmed human carcinogen.[1] Exposure to 4-ABP is associated with an increased risk of bladder cancer.[2] Its presence has been detected in various environmental and biological samples, making its accurate quantification a significant analytical challenge. LC-MS/MS offers high sensitivity and selectivity, making it the technique of choice for analyzing trace levels of compounds in complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable quantification as it closely mimics the analyte's behavior during extraction and ionization.

Experimental

Materials and Reagents

-

4-Aminobiphenyl (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., human plasma, urine)

Sample Preparation

A protein precipitation method is employed for sample preparation due to its simplicity and effectiveness in removing a significant portion of the protein content from biological samples.[3]

-

Thaw biological samples (e.g., plasma, urine) at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

-

Add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions for 4-Aminobiphenyl and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| 4-Aminobiphenyl (Quantifier) | 170.1 | 153.1 | 0.1 | 30 | 20 |

| 4-Aminobiphenyl (Qualifier) | 170.1 | 128.1 | 0.1 | 30 | 25 |

| This compound (IS) | 179.1 | 162.1 | 0.1 | 30 | 20 |

Results and Discussion

Method validation should be performed according to regulatory guidelines to assess linearity, sensitivity (limit of detection and quantification), accuracy, precision, recovery, and matrix effect.

Table 4: Expected Method Performance Characteristics

| Parameter | Expected Result |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | ≤ 1 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (%RSD) | < 15% (< 20% at LLOQ) |

| Recovery | 85-115% |

| Matrix Effect | Minimal, compensated by SIL-IS |

The use of this compound as an internal standard is crucial for mitigating the variability introduced by the sample matrix. The stable isotope-labeled standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, leading to a more accurate and precise quantification.

Visualizations

Caption: Workflow for sample preparation and analysis.

Caption: Logical diagram of internal standard use.

Conclusion

This application note provides a detailed protocol for the sensitive and reliable quantification of 4-aminobiphenyl in biological matrices using LC-MS/MS with a deuterated internal standard. The described method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this carcinogenic compound. The use of this compound ensures robustness and minimizes the impact of matrix effects, leading to high-quality quantitative data.

References

- 1. Characterizing the fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and selected metabolites using ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An improved liquid chromatography–tandem mass spectrometry method for the quantification of 4-aminobiphenyl DNA adducts in urinary bladder cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Ultrasensitive Quantification of 4-Aminobiphenyl DNA Adducts by Isotope Dilution HPLC-ESI-MS/MS

Introduction